molecular formula C20H17N5O4 B2976940 2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899752-73-9

2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2976940
CAS No.: 899752-73-9
M. Wt: 391.387
InChI Key: NEHJHHQPPFBYIB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule with a molecular formula of C22H18N5O4 and a molecular weight of 416.42 g/mol . This compound is built around a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatility and broad biological activities . Researchers are interested in this structural class because it has shown potential as a basis for developing inhibitors for various therapeutic targets. Literature indicates that pyrazolo[3,4-d]pyrimidine derivatives have been investigated for a range of applications, including as antiviral agents (e.g., anti-HIV-1), pesticides , and anticancer agents . Furthermore, closely related structures are being explored in advanced drug discovery programs, such as the development of P2X3 receptor antagonists for treating neurogenic disorders like chronic cough and neuropathic pain . The specific substitution pattern of this acetamide derivative, featuring phenyl and 3-methoxyphenoxy groups, makes it a valuable chemical intermediate and a key scaffold for designing novel bioactive molecules. It is primarily used in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in library synthesis for high-throughput screening . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-15-8-5-9-16(10-15)29-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHJHHQPPFBYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3

Biological Activities

1. Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study on related compounds demonstrated that they inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. For example, compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives found that one derivative with a similar structure showed an IC50 value of 15 µM against MCF-7 breast cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation and DNA fragmentation .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial potential of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds significantly inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Research Findings Summary Table

Biological Activity Mechanism IC50/MIC Values References
AnticancerApoptosis induction via MAPK pathwayIC50 = 15 µM (MCF-7)
AntimicrobialDisruption of cell membranesMIC = 8 - 32 µg/mL (S. aureus)
Anti-inflammatoryCytokine inhibitionN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituent Molecular Weight Reported Activity Reference
2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide (Target) Pyrazolo[3,4-d]pyrimidin-4-one 3-Methoxyphenoxy 391.4 Not explicitly reported
2-([1,1'-Biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one Biphenyl-4-yl 421.4 Not explicitly reported
N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-(thiophen-2-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one Thiophen-2-yl ~383.4 (calculated) Not explicitly reported
N-[4-Oxo-2-(o-tolyl)thiazolidin-3-yl]-2-(coumarin-4-yloxy)acetamide Thiazolidin-4-one Coumarin-4-yloxy ~437.5 (calculated) Antioxidant (↑ vs. ascorbic acid)
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives Pyrazolo[3,4-d]pyrimidin-4-imine Urea groups Variable Anticancer (in vitro/in vivo)

Key Structural and Functional Insights

Core Heterocycle Variations: The pyrazolo[3,4-d]pyrimidin-4-one core in the target compound is shared with analogs in , but differs from thiazolidin-4-one (e.g., coumarin-based antioxidants in ) or pyrazolo[3,4-b]pyridine derivatives (e.g., ).

Substituent Effects: 3-Methoxyphenoxy vs. Biphenyl/Thiophene: The biphenyl group in increases molecular weight and hydrophobicity, which may enhance membrane permeability but reduce solubility. The thiophene substituent in introduces sulfur-mediated electronic effects, possibly altering binding kinetics. Coumarin-4-yloxy vs. Methoxyphenoxy: Coumarin-based analogs (e.g., ) exhibit pronounced antioxidant activity due to radical scavenging by the coumarin moiety.

Biological Activity Trends: Antioxidant Activity: Coumarin-substituted thiazolidinones (e.g., ) showed superior antioxidant activity to ascorbic acid, attributed to the coumarin’s conjugated π-system stabilizing free radicals. The target compound’s methoxyphenoxy group, while less electron-rich, may still contribute to antioxidant effects via phenolic oxygen . Anticancer Potential: Urea derivatives of pyrazolo[3,4-d]pyrimidine () demonstrated in vivo anticancer activity, suggesting that the core scaffold is critical for targeting proliferation pathways. The acetamide group in the target compound could similarly engage hydrogen-bond interactions in kinase binding pockets .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for pyrazolo[3,4-d]pyrimidine derivatives, such as reacting α-chloroacetamides with a pyrazolo[3,4-d]pyrimidin-4-one precursor under basic conditions (e.g., K₂CO₃ in DMF) . Coumarin-based analogs () utilized cyclization with thioacetic acid or maleic anhydride, highlighting divergent routes for varying substituents.

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